1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate
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Overview
Description
1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate is a complex organic compound with a unique structure that includes benzyl and benzyloxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzyl ester: This involves the reaction of a suitable carboxylic acid with benzyl alcohol under acidic conditions.
Introduction of the benzyloxycarbonyl group: This step is achieved by reacting the intermediate with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Final coupling: The final product is obtained by coupling the intermediate with the appropriate amino acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate can undergo various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Compounds with different protecting groups or functional groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 5-methyl (2R)-2-{[(methoxy)carbonyl]amino}pentanedioate: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
1-Benzyl 5-methyl (2R)-2-{[(ethoxy)carbonyl]amino}pentanedioate: Similar structure but with an ethoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate is unique due to the presence of the benzyloxycarbonyl group, which provides specific reactivity and stability characteristics. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
1-O-benzyl 5-O-methyl (2R)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-26-19(23)13-12-18(20(24)27-14-16-8-4-2-5-9-16)22-21(25)28-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,22,25)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCVKTNOERGECM-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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